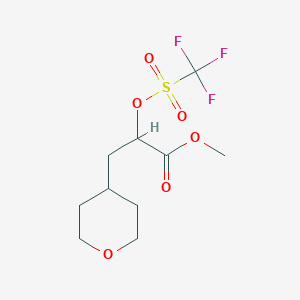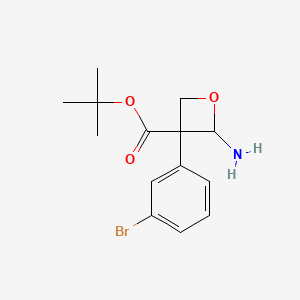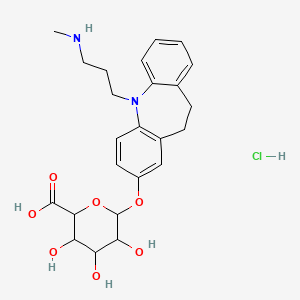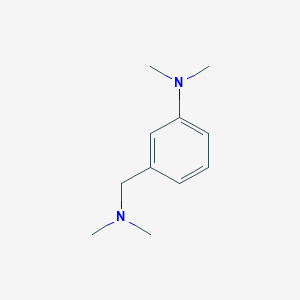
Cobalt;4-hydroxypent-3-en-2-one;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cobalt;4-hydroxypent-3-en-2-one;dihydrate typically involves the reaction of cobalt(II) compounds with acetylacetone. One common method involves reacting cobalt(II) chloride with acetylacetone in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using similar reaction conditions but with larger quantities of reactants and solvents. The reaction mixture is often refluxed to ensure complete reaction, and the product is purified by recrystallization .
化学反応の分析
Types of Reactions
Cobalt;4-hydroxypent-3-en-2-one;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt(I) acetylacetonate.
Substitution: Various cobalt complexes depending on the new ligand introduced.
科学的研究の応用
Cobalt;4-hydroxypent-3-en-2-one;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging due to its magnetic properties.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
作用機序
The mechanism by which Cobalt;4-hydroxypent-3-en-2-one;dihydrate exerts its effects is primarily through its ability to form coordination complexes. The cobalt ion can interact with various molecular targets, facilitating catalytic reactions or enhancing imaging contrast. The pathways involved often include coordination to oxygen or nitrogen atoms in the target molecules .
類似化合物との比較
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but without the dihydrate component.
Nickel(II) acetylacetonate: Similar coordination compound with nickel instead of cobalt.
Copper(II) acetylacetonate: Another similar compound with copper as the central metal ion.
Uniqueness
Cobalt;4-hydroxypent-3-en-2-one;dihydrate is unique due to its specific magnetic properties and its ability to form stable complexes with a variety of ligands. The presence of the dihydrate component also influences its solubility and reactivity compared to its anhydrous counterparts .
特性
分子式 |
C10H20CoO6 |
|---|---|
分子量 |
295.20 g/mol |
IUPAC名 |
cobalt;4-hydroxypent-3-en-2-one;dihydrate |
InChI |
InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2 |
InChIキー |
FRHJUBFOQFGONL-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
![3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B14791638.png)

![2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid](/img/structure/B14791654.png)

![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14791667.png)
![9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14791677.png)

![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)



